molecular formula C9H8O4 B1605969 (R)-(Formyloxy)phenylacetic acid CAS No. 29169-63-9

(R)-(Formyloxy)phenylacetic acid

Cat. No.: B1605969
CAS No.: 29169-63-9
M. Wt: 180.16 g/mol
InChI Key: YFRDJVJDAXMXSQ-MRVPVSSYSA-N
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Description

Phenylacetic acid, also known by various synonyms, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .


Synthesis Analysis

Phenylacetic acid can be obtained by hydrolysis of phenylacetonitrile, which is the most common route of synthesis . Sulfuric acid is often used as a catalyst, usually at a concentration of 70%, but concentrated hydrochloric acid can also be used . It is also possible to obtain phenylacetic acid by oxidation of phenylacetaldehyde with copper (II) hydroxide .


Molecular Structure Analysis

Phenylacetic acid has the molecular formula C8H8O2 and the molecular weight is 136.15 g/mol . Its chemical structure consists of a benzene ring attached to a carboxylic acid group (-COOH) .


Chemical Reactions Analysis

Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .


Physical and Chemical Properties Analysis

Phenylacetic acid is a weak carboxylic acid with a molecular weight of 136.15 g/mol and a density of 1.08 g/cm³ . In pure form, phenylacetic acid is colorless crystals or white powder with a characteristic odor . The melting point of phenylacetic acid is about 77°C and the boiling point is about 265°C . Phenylacetic acid is slightly soluble in water and soluble in various organic solvents such as ethanol, diethyl ether, and acetone .

Scientific Research Applications

Synthesis of Phenylacetic Acids

Phenylacetic acids can be efficiently synthesized from benzyl halides through carbonylation in the presence of a catalytic amount of rhodium catalyst in formic acid. This method tolerates sensitive functionalities such as esters and nitriles, yielding phenylacetic acids in good to high yields, indicating the utility of (R)-(Formyloxy)phenylacetic acid derivatives in complex organic syntheses (Giroux, Nadeau, & Han, 2000).

N-Formylation of Amines

Formyloxyacetoxyphenylmethane, a stable, water-tolerant N-formylating reagent for primary and secondary amines, enables the preparation of a range of N-formamides, N-formylanilines, N-formyl-α-amino acids, and N-formylpeptides under solvent-free conditions at room temperature. This highlights the application of this compound derivatives in the modification and synthesis of biologically relevant molecules (Chapman, Lawrence, Williams, & Bull, 2017).

Peptide Synthesis

The novel 3-nitro-2-pyridinesulfenyl (Npys) group, useful for the protection and activation of amino and hydroxyl groups for peptide synthesis, demonstrates the importance of this compound derivatives in facilitating peptide bond formation through oxidation-reduction condensation, showcasing their potential in peptide and ester bond synthesis (Matsueda & Walter, 2009).

Chiral Recognition and Separation

Chiral recognition of phenylacetic acid derivatives by aminated cyclodextrins has been studied, indicating the application of this compound derivatives in chiral separations and the study of molecular interactions, highlighting their role in understanding the stereochemical aspects of molecular recognition (Kitae, Takashima, & Kano, 1999).

Carboxylations Effected by Ionizing Radiation

Research has shown that irradiation of a mixture of a hydrocarbon and carbon dioxide or formic acid with high-energy electrons can convert toluene to phenylacetic acid, demonstrating the potential of this compound derivatives in radiation chemistry and the synthesis of carboxylic acids via environmentally friendly processes (Mckusick, Mochel, & Stacey, 1960).

Mechanism of Action

While the mechanism of action for ®-(Formyloxy)phenylacetic acid specifically is not well-documented, it is known that phenylacetic acid is a weak carboxylic acid with a molecular weight of 136.15 g/mol and a density of 1.08 g/cm³ .

Safety and Hazards

Phenylacetic acid may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child .

Future Directions

Phenylacetic acid is an important intermediate with a high demand in the pharmaceutical and perfume industries . The major application of phenylacetic acid is as a key precursor for the synthesis of penicillin G . The recent findings on PAA homeostasis, focusing on PAA biosynthesis, have opened up new avenues for research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-(Formyloxy)phenylacetic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The starting material is first protected with a formyl group, followed by a reaction with phenylacetic acid to form the intermediate. The intermediate is then deprotected to yield the final product.", "Starting Materials": [ "Phenylacetic acid", "Formic acid", "Thionyl chloride", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Protection of Phenylacetic acid with Formic acid and Thionyl chloride to form Phenylacetyl formate", "Step 2: Reaction of Phenylacetyl formate with Sodium bicarbonate to form Phenylacetic acid formate", "Step 3: Deprotection of Phenylacetic acid formate with Methanol to yield (R)-(Formyloxy)phenylacetic acid" ] }

CAS No.

29169-63-9

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

(2R)-2-formyloxy-2-phenylacetic acid

InChI

InChI=1S/C9H8O4/c10-6-13-8(9(11)12)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m1/s1

InChI Key

YFRDJVJDAXMXSQ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)OC=O

SMILES

C1=CC=C(C=C1)C(C(=O)O)OC=O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC=O

29169-63-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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